CSF‑1R Kinase Inhibition Potency Achievable with the 5‑Methylisoxazole‑3‑carboxamide Scaffold Compared to Unsubstituted and 4‑Carboxamide Regioisomers
In a systematic SAR study, the 5‑methylisoxazole‑3‑carboxamide regioisochemistry was essential for nanomolar CSF‑1R inhibition. The lead compounds from this series (7d, 7e, 9a) achieved IC₅₀ values of 33 nM, 31 nM, and 64 nM against CSF‑1R, respectively [1]. When the carboxamide was shifted to the 4‑position of the isoxazole, inhibitory activity was substantially attenuated, while removal of the 5‑methyl group further eroded potency by over one order of magnitude. The target compound N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide preserves the identical regioisomeric arrangement (5‑methylisoxazole‑3‑carboxamide), predicting retention of this kinase‑inhibitory phenotype, whereas its 4‑carboxamide or des‑methyl analogs would not [1].
| Evidence Dimension | CSF‑1R kinase inhibition IC₅₀ |
|---|---|
| Target Compound Data | Predicted low nanomolar range (scaffold-matched to 7d, 7e, 9a: 31–64 nM) |
| Comparator Or Baseline | 4-carboxamide regioisomer: >10-fold higher IC₅₀; des‑methyl analog: >10-fold higher IC₅₀ [1] |
| Quantified Difference | ≥10‑fold superiority of 3‑carboxamide/5‑methyl arrangement |
| Conditions | Recombinant human CSF‑1R enzymatic assay (ADP‑Glo kinase assay) |
Why This Matters
For procurement targeting neuroinflammatory programs, selecting the 3‑carboxamide/5‑methyl regioisomer over its 4‑carboxamide or des‑methyl variants is critical to retaining nanomolar on‑target potency, directly impacting hit‑to‑lead timelines.
- [1] Baek J, Kim H, Jun J, Kang D, Bae H, Cho H, Hah J-M. Discovery of N-(5-amido-2-methylphenyl)-5-methylisoxazole-3-carboxamide as dual CSF-1R/c-Kit inhibitors with improved stability and BBB permeability. European Journal of Medicinal Chemistry, 2024, 267, 116178. View Source
